Cas no 1241694-05-2 ((Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide)

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide structure
1241694-05-2 structure
Product name:(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide
CAS No:1241694-05-2
MF:C25H18N4O3
Molecular Weight:422.435425281525
CID:5869022
PubChem ID:97542658

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide
    • 1241694-05-2
    • インチ: 1S/C25H18N4O3/c26-14-18(25(30)28-21-7-3-5-16-4-1-2-6-20(16)21)12-19-15-27-29-24(19)17-8-9-22-23(13-17)32-11-10-31-22/h1-9,12-13,15H,10-11H2,(H,27,29)(H,28,30)/b18-12-
    • InChIKey: OXXFKNSWTDBMPA-PDGQHHTCSA-N
    • SMILES: O1CCOC2C=CC(=CC1=2)C1=C(C=NN1)/C=C(/C#N)\C(NC1=CC=CC2C=CC=CC1=2)=O

計算された属性

  • 精确分子量: 422.13789045g/mol
  • 同位素质量: 422.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 4
  • 複雑さ: 762
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • XLogP3: 4.6

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26613348-0.05g
2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide
1241694-05-2 95.0%
0.05g
$246.0 2025-03-20

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide 関連文献

(Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamideに関する追加情報

Introduction to (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1241694-05-2 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. The structural complexity and functional diversity of this compound make it a subject of intense interest among researchers. Specifically, the molecule is characterized by the presence of a (Z)-2-cyano group, a 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl] moiety, and an N-naphthalen-1-ylprop-2-enamide backbone. These structural elements not only contribute to its unique chemical properties but also open up possibilities for diverse biological activities.

In recent years, there has been significant progress in understanding the role of heterocyclic compounds in drug discovery. The 1,4-benzodioxin scaffold, for instance, has been widely studied for its potential pharmacological effects. This particular compound incorporates a derivative of 1,4-benzodioxin into its structure, which is known for its ability to interact with various biological targets. The pyrazole ring further enhances the molecule's potential by providing additional binding sites and functional groups that can modulate biological activity.

The Z-configuration of the double bond in the prop-2-enamide moiety is particularly noteworthy. This configuration often influences the molecule's solubility, metabolic stability, and interaction with biological targets. Recent studies have shown that Z-configured amides can exhibit enhanced binding affinity to certain protein receptors compared to their E-isomers. This feature makes (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide a promising candidate for further exploration in drug development.

One of the most intriguing aspects of this compound is its potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, the cyano group can serve as a bioisostere for carboxylic acid or amide groups, which are common in drug molecules. This substitution can lead to improved pharmacokinetic properties while maintaining or even enhancing biological activity. The naphthalene ring further contributes to the molecule's hydrophobicity, which can be advantageous for membrane permeability and oral bioavailability.

The integration of multiple heterocyclic systems into a single molecule allows for the creation of complex pharmacophores that can interact with multiple targets simultaneously. This concept is particularly relevant in the context of multitarget drug discovery, where compounds that modulate several pathways at once are often more effective than those that target a single pathway. The structure of (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]-N-naphthalen-1-ylprop-2-enamide suggests that it has the potential to fulfill this role.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting experimental studies. Molecular docking simulations have been particularly useful in identifying potential binding interactions between this compound and target proteins. These simulations have revealed that the molecule can bind effectively to enzymes involved in inflammation and cancer pathways, making it a promising candidate for therapeutic intervention.

The synthesis of this compound represents another area of innovation. The use of multi-step organic reactions allows for precise control over its stereochemistry and functional group placement. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. Additionally, modern synthetic methodologies have enabled the introduction of various substituents while maintaining high yields and purity.

In conclusion, (Z)-2-cyano-3-[5-(2,3-dihydro-1,4-benzodioxin-6-yll)-1H-pyrazol-l 4 -yi l]-N-naphthalen-l -ylprop-Z-enamide is a structurally complex and functionally diverse molecule with significant potential in chemical biology and drug discovery. Its unique combination of heterocyclic systems and functional groups makes it an attractive candidate for further exploration. With ongoing advancements in computational chemistry and synthetic methodologies, this compound is poised to play a crucial role in the development of novel therapeutic agents.

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